Vitamin D3 glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88508-78-5 |
|---|---|
Molecular Formula |
C33H54O6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O6/c1-20(2)8-6-9-22(4)26-15-16-27-23(10-7-17-33(26,27)5)12-13-24-18-25(14-11-21(24)3)38-32-31(37)30(36)29(35)28(19-34)39-32/h12-13,20,22,25-32,34-37H,3,6-11,14-19H2,1-2,4-5H3/b23-12+,24-13-/t22-,25+,26-,27+,28-,29-,30+,31-,32-,33-/m1/s1 |
InChI Key |
TZHZRFDYMGRNII-OTNJCUTNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of Vitamin D3 Glucosides
Identification in Specific Plant Species
Research has identified Vitamin D3 glucosides and related glycosides in several plant species, particularly those known to cause calcinosis, a condition involving soft tissue calcification, in grazing animals. nih.gov This toxicity, similar to that caused by Vitamin D overdose, prompted investigations that led to the discovery of these compounds. nih.govdtu.dk
Solanum glaucophyllum, also known as the waxy-leaf nightshade, is a well-documented source of the bioactive form of Vitamin D3 in a glycosidic state. herbonis.commdpi.com The leaves of this plant are particularly rich in 1,25-dihydroxycholecalciferol glycosides. herbonis.comnih.gov The principal active metabolite found in the plant is 1α,25-dihydroxyvitamin D3 (calcitriol), which is primarily conjugated with carbohydrates. mdpi.com When cattle ingest the leaves of S. glaucophyllum, this glycoside is hydrolyzed by enzymes in the rumen, releasing the potent calcitriol. mdpi.com Studies have confirmed that aqueous extracts from this plant lead to an accumulation of 1,25-dihydroxyvitamin D3 in the blood and intestines of vitamin D-deficient rats. vitamindwiki.com Both free and glycosidic forms of Vitamin D3 metabolites, including 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, have been identified in the leaves. nih.gov
Trisetum flavescens, or golden oat grass, is another plant species implicated in causing calcinosis in cattle and sheep. researchgate.net Research has concluded that the calcinogenic factor in this grass is a water-soluble form of 1,25-dihydroxyvitamin D3. researchgate.net Specifically, it is believed to contain the 25-glucoside of 1,25-dihydroxyvitamin D3. researchgate.net Upon ingestion by ruminants, this glucoside is thought to be liberated, releasing the active hormone and causing the toxic effects. researchgate.net
Similar vitamin D-like activity has been noted in other plants, such as Cestrum diurnum. nih.govnih.gov This plant is also known to cause calcinosis and has been found to contain Vitamin D3 and its metabolites in both free and glycosidic forms. nih.govnih.gov The primary focus of research has been on plants within the Solanaceae family. nih.gov
Plants Containing Vitamin D3 Glycosides
| Plant Species | Compound Identified | Reference |
|---|---|---|
| Solanum glaucophyllum | 1,25-dihydroxycholecalciferol glycosides | herbonis.commdpi.comnih.gov |
| Trisetum flavescens | 1,25-dihydroxyvitamin D3 25-glucoside | researchgate.net |
| Cestrum diurnum | Vitamin D3-glycoside | nih.govnih.gov |
Detection in Fungi and Algae
While Vitamin D2 (ergocalciferol) is the form typically produced by fungi from the precursor ergosterol, the precursors for Vitamin D3 have been identified in other microorganisms like microalgae. nih.govdtu.dk
Microalgae are considered a fundamental source of Vitamin D3 in the aquatic food chain, which is why fish are a rich natural source of this vitamin. nih.govresearchgate.netnih.gov These microscopic organisms contain provitamin D3 (7-dehydrocholesterol), the direct precursor to Vitamin D3. nih.govdtu.dkresearchgate.net The synthesis of Vitamin D3 occurs when this precursor is exposed to UVB radiation. nih.gov Studies have identified the presence of Vitamin D3 and its precursor in several microalgae species. mdpi.comresearchgate.net For example, Nannochloropsis oceanica has been shown to produce Vitamin D3 upon exposure to UVB light, indicating the presence of the necessary precursor molecules. mdpi.comresearchgate.net Other species, such as Chlorella minutissima and Dunaliella salina, have also been reported to contain Vitamin D3, implying the existence of its precursors. mdpi.com
Microalgae with Vitamin D3 Precursors
| Microalgae Species | Precursor/Compound Detected | Reference |
|---|---|---|
| Nannochloropsis oceanica | Provitamin D3 (inferred from D3 production) | mdpi.comresearchgate.net |
| Dunaliella salina | Provitamin D3 (inferred from D3 production) | mdpi.com |
| Chlorella minutissima | Provitamin D3 (inferred from D3 production) | mdpi.com |
| General Planktonic Microalgae | Provitamin D3 and Vitamin D3 | nih.gov |
Factors Influencing Glucoside Content in Plant Material
The concentration and form of Vitamin D3 compounds in plants are not static. They can be significantly influenced by post-harvest handling and processing.
The methods used for collecting, drying, and storing plant material can affect the content of Vitamin D3 glucosides. nih.gov It has been proposed that the glycoside content may increase as a result of improper drying and storage procedures. dtu.dk High temperatures during processing can potentially activate glucosyltransferases, which are enzymes that facilitate the glycosylation of sterols and related compounds. dtu.dk The stability of Vitamin D3 itself is known to be sensitive to factors such as heat, light, oxygen, and pH. nih.govcircescientific.comsysrevpharm.org Therefore, to preserve the native state of these compounds, plant materials intended for analysis are often freeze-dried and stored at very low temperatures, such as -80°C, to minimize these enzymatic and chemical alterations. dtu.dk
Biosynthesis and Chemo Enzymatic Synthesis of Vitamin D3 Glucosides
Enzymatic Synthesis Methodologies
The synthesis of vitamin D3 glucosides can be achieved outside of biological systems using enzymatic methods. This approach offers advantages over purely chemical synthesis, such as milder reaction conditions and greater selectivity. nih.gov Glycosidases, enzymes that typically break down glycosidic bonds, can be used in reverse under specific conditions to form these bonds. nih.govresearchgate.net
A notable example of enzymatic synthesis involves the use of β-glucosidase from sweet almond (Amygdalus communis var. 'Dulcis'). nih.govnih.gov In a process known as reverse hydrolysis or transglycosylation, the enzyme catalyzes the attachment of a glucose molecule to cholecalciferol. To shift the reaction equilibrium from hydrolysis towards synthesis, the reaction is typically conducted in organic solvents with a minimal amount of water. nih.gov In one study, β-glucosidase was immobilized by entrapment in calcium alginate beads, which facilitates enzyme recovery and reuse. nih.govnih.gov This method successfully produced water-soluble 17-O-(D-glucopyranosyl)cholecalciferol. nih.govresearchgate.net
The efficiency of the enzymatic glucosylation of vitamin D3 is highly dependent on various reaction parameters. nih.gov Optimization of these conditions is critical to maximize the yield and selectivity of the desired glucoside product. Key parameters that have been studied include enzyme concentration, pH, buffer concentration, and incubation time. nih.govresearchgate.net
For the glucosylation of cholecalciferol using β-glucosidase from sweet almond, optimal conditions were determined to be a 60% (w/w D-glucose) enzyme concentration in a 0.12 mM phosphate (B84403) buffer at pH 6, with an incubation period of 30 hours. nih.govresearchgate.netnih.gov Deviations from these optimal conditions, such as higher incubation periods, could lead to the hydrolysis of the newly formed glycosides. nih.gov The choice of buffer is also crucial, with phosphate buffer at pH 6 yielding better results than acetate or borate buffers at other pH values. nih.gov
| Parameter | Condition | Yield (%) |
|---|---|---|
| Enzyme Concentration (% w/w D-glucose) | 60% | 14 |
| pH | 6 (Phosphate Buffer) | 14 |
| Buffer Concentration | 0.12 mM | 14 |
| Incubation Period (hours) | 30 | 14 |
The enzymatic glycosylation of vitamin D3 is not only a matter of forming a glycosidic bond but also of controlling where on the molecule the sugar attaches (regioselectivity) and the 3D orientation of that bond (stereoselectivity). nih.gov Vitamin D3 has multiple hydroxyl groups available for glycosylation.
In studies using β-glucosidase from sweet almond, the reaction yielded a mixture of products. Both α and β anomers of the glucoside were formed. nih.gov The formation of the α-anomer is attributed to the presence of α-glucosidase activity in the sweet almond enzyme preparation. nih.gov Furthermore, the reaction was not entirely regioselective, as both D-glucose and D-galactose formed C6-O derivatives in addition to other linkages. nih.govnih.gov The synthesis with different sugars like D-glucose, D-galactose, D-mannose, and D-fructose resulted in various glycosides, though generally in low yields ranging from 3–14%. nih.govresearchgate.net
| Sugar Donor | Synthesized Vitamin D3 Glycoside Products |
|---|---|
| D-glucose | α/β anomers, including C6-O derivatives |
| D-galactose | α/β anomers, including C6-O derivatives |
| D-mannose | α/β anomers |
| D-fructose | α/β anomers |
This demonstrates that while enzymatic synthesis is a viable method, controlling the precise regio- and stereochemical outcome requires careful selection of the enzyme and reaction conditions. nih.gov
Chemical Synthesis Approaches for Conjugated Vitamin D3 Forms
The chemical synthesis of conjugated forms of vitamin D3, including glucosides, involves a variety of strategies to attach different molecules to the vitamin D3 core structure. These methods are essential for creating derivatives with modified properties. Key chemical approaches include glycosylation reactions for forming sugar linkages and other coupling methods for creating ester, amide, and carbamate bonds.
One of the foundational methods for the synthesis of vitamin D3 glucosides is the Koenigs-Knorr reaction wikipedia.org. This reaction involves the coupling of a glycosyl halide with an alcohol. In the context of vitamin D3, the hydroxyl group at the C-3 position of vitamin D3 acts as the alcohol. A specific application of this method has been detailed for the preparation of Vitamin D3, 3β-glucoside google.com. In this synthesis, tetra-O-acetyl-β-D-glucopyranosyl bromide is reacted with vitamin D3 in the presence of silver carbonate as a promoter google.com. The reaction is typically carried out in a solvent such as benzene google.com. The acetyl protecting groups on the glucose molecule are subsequently removed to yield the final glucoside. The Koenigs-Knorr reaction and its variations, sometimes referred to as the Helferich method when using mercury salts, are established techniques in carbohydrate chemistry for forming glycosidic bonds wikipedia.org.
Beyond direct glycosylation, other chemical strategies are employed to create a diverse range of conjugated vitamin D3 forms. These methods often involve initial functionalization of the vitamin D3 molecule to introduce a reactive group, which is then used for conjugation. For instance, vitamin D3 can be treated with succinic anhydride in the presence of pyridine and 4-Dimethylaminopyridine (DMAP) to introduce a carboxylic acid (-COOH) functional group. This carboxylated vitamin D3 can then be conjugated with various molecules through either ester or amide bond formation. The formation of ester bonds can be achieved by reacting the carboxylated vitamin D3 with a molecule containing a hydroxyl group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and DMAP. Similarly, amide bonds can be formed by reaction with an amine-containing molecule using reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA).
Another approach to forming conjugated vitamin D3 involves the creation of carbamates. A method for synthesizing regiospecific 3-position vitamin D carbamate conjugates has been described. This process involves reacting 25-hydroxyvitamin D3 with p-nitrophenylchloroformate to produce a 3-p-nitrophenylcarbonate intermediate. This intermediate can then readily react with various amines to yield the corresponding 3-carbamates in good yields.
Convergent synthesis strategies are also utilized, particularly for creating more complex analogs. The Horner-Wadsworth-Emmons reaction is one such approach, which is often used to couple a phosphinoxide derivative of the A-ring of vitamin D3 with a ketone of the CD-ring segment. For the synthesis of C-20 isomers of vitamin D3 analogs, a convergent approach using a Sonogashira coupling has been employed. Furthermore, the Julia–Kocienski type coupling reaction is another powerful tool for synthesizing modified vitamin D3 derivatives, such as those with alkoxy groups at the C2 position mdpi.com.
These chemical synthesis approaches provide a versatile toolkit for the creation of a wide array of conjugated vitamin D3 forms, allowing for the systematic modification of its structure to explore new properties and functions.
| Synthesis Approach | Linkage Type | Key Reagents/Reaction | Conjugate Type |
| Koenigs-Knorr Reaction | Glycosidic (O-glycoside) | Glycosyl halide (e.g., tetra-O-acetyl-β-D-glucopyranosyl bromide), Silver carbonate | Glucoside |
| Carboxylic Acid Functionalization & Coupling | Ester | Succinic anhydride, EDCI, DMAP | Ester Conjugate |
| Carboxylic Acid Functionalization & Coupling | Amide | Succinic anhydride, HBTU, DIPEA | Amide Conjugate |
| Carbonate Intermediate Formation | Carbamate | p-Nitrophenylchloroformate, Amine | Carbamate Conjugate |
| Horner-Wadsworth-Emmons Reaction | Carbon-carbon double bond | A-ring phosphinoxide, CD-ring ketone | Vitamin D3 Analogs |
| Sonogashira Coupling | Carbon-carbon triple bond | - | C-20 Isomers of Vitamin D3 Analogs |
| Julia–Kocienski Coupling Reaction | Carbon-carbon double bond | A-ring ketone, CD-ring sulfone | C2-Substituted Vitamin D3 Analogs |
Metabolic Transformations and Deconjugation in Non Human Organisms
Biotransformation Processes in Ruminant Digestive Systems
In ruminants, the digestive system, particularly the rumen, provides a unique environment for the metabolism of plant-derived compounds, including vitamin D3 glucosides. Certain plants, such as Solanum glaucophyllum (waxy-leaf nightshade), are known to contain significant amounts of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3) in a glycosidic form. nih.govpoultryscience.orgnih.govherbonis.com The ingestion of these plants can lead to notable metabolic consequences for the animal.
The primary transformation of 1α,25-(OH)2D3-glycoside in ruminants occurs in the rumen through enzymatic hydrolysis. frontiersin.org The rumen is a complex ecosystem harboring a diverse population of anaerobic bacteria, protozoa, and fungi that produce a wide array of enzymes capable of breaking down complex plant materials. animbiosci.org Among these are β-glucosidases, which are responsible for cleaving the glycosidic bond of the vitamin D3 glucoside. researchgate.net This enzymatic action effectively separates the sugar molecule from the 1α,25-(OH)2D3 aglycone. nih.gov
The hydrolysis of glycosides by ruminal microorganisms is a well-documented process for various plant compounds. arizona.educdnsciencepub.com Studies have shown that the microbial community in the rumen possesses significant glycosidase activity, which is crucial for the bioactivation of these glycosidic compounds. frontiersin.org While the specific microbial species responsible for the hydrolysis of 1α,25-(OH)2D3-glycoside have not been extensively detailed, the general fibrolytic and hydrolytic capabilities of the rumen microbiota are well-established. worktribe.comnih.gov The rate of this hydrolysis is a key factor determining the subsequent availability of the active vitamin D metabolite. Research on other flavonol glycosides in vitro using rumen fluid has shown that significant degradation occurs after a 12-hour incubation period. nih.gov
Following the enzymatic cleavage of the glycoside bond in the rumen, the now-liberated 1α,25-(OH)2D3, the hormonally active form of vitamin D3, becomes available for absorption. scielo.br This release and subsequent absorption from the gastrointestinal tract can significantly elevate the circulating levels of 1α,25-(OH)2D3 in the bloodstream. nih.govmdpi.comfrontiersin.org
This process bypasses the body's own tightly regulated synthesis of 1α,25-(OH)2D3 in the kidneys. herbonis.com Consequently, the ingestion of plants containing 1α,25-(OH)2D3-glycosides can lead to supraphysiological concentrations of the active hormone, which can overwhelm the normal homeostatic mechanisms for calcium and phosphorus regulation. nih.gov This can result in hypercalcemia and hyperphosphatemia. scielo.br Studies administering a rumen bolus containing 1,25(OH)2D3-glycosides to dairy cows demonstrated a significant increase in serum 1,25(OH)2D3, calcium, and phosphorus levels. mdpi.com The peak concentration of 1,25(OH)2D3 was observed approximately 30 hours after administration. mdpi.com
Interactive Data Table: Effect of Rumen Bolus with 1,25(OH)2D3-Glycosides on Serum Parameters in Dairy Cows
The following table summarizes the pharmacokinetic response in non-lactating dairy cows following the administration of a single rumen bolus containing 1,25(OH)2D3-glycosides.
| Parameter | Time to Peak Concentration (Tmax) | Duration of Elevated Levels |
| Serum 1,25(OH)2D3 | ~30 hours | Up to 120 hours |
| Serum Calcium | ~72 hours | Up to 264 hours |
| Serum Phosphorus | ~120 hours | Up to 264 hours |
| Data derived from studies on the pharmacokinetics of 1,25-dihydroxyvitamin D3 glycosides from Solanum glaucophyllum extract in dairy cows. mdpi.com |
Comparative Metabolic Studies of Glucosylated Vitamin D Forms in Non-Human Animal Models (e.g., rats, chickens, quails)
Comparative studies in non-ruminant animal models, such as rats, chickens, and Japanese quails, have revealed significant differences in the metabolic handling and biological activity of various glucosylated forms of vitamin D. These studies typically assess the efficacy of these compounds in preventing signs of vitamin D deficiency, such as rickets.
Research has shown that the biological activity of this compound is largely retained compared to its non-glucosylated counterpart, cholecalciferol. In chickens, this compound demonstrates approximately 90% to 95% of the activity of the free vitamin D3. nih.gov Similarly, in rats, this compound is equally effective when administered orally or intravenously, indicating efficient hydrolysis and absorption. nih.gov
In contrast, the glucosides of hydroxylated vitamin D metabolites exhibit markedly different activities. The biological activity of 1α-hydroxyvitamin D3 (1α(OH)D3) glucoside is significantly lower in rats, chickens, and quails, showing only about 10% of the activity of the free 1α(OH)D3. nih.govfrontiersin.org Furthermore, 1α(OH)D3 cellobioside, a disaccharide form, was found to be completely inactive in chickens. nih.gov These findings suggest that while the single glucose moiety on the parent vitamin D3 is readily cleaved, the hydrolysis of the glycosidic bond on the hydroxylated forms is less efficient in these species. nih.govfrontiersin.org
The pharmacokinetic profile of 1,25(OH)2D3-glycoside from Solanum glaucophyllum has been compared to synthetic 1,25(OH)2D3 in rats. The glycosidic form exhibits a delayed absorption, with a time to maximum concentration (Tmax) of 6-12 hours, compared to 1 hour for the synthetic form. scielo.br This delay is attributed to the time required for enzymatic hydrolysis of the glycoside bond in the intestine prior to absorption. researchgate.netscielo.brresearchgate.net This slower release mechanism results in a longer biological half-life for the glycosylated compound. researchgate.net
In poultry, supplementation with 1,25(OH)2D3-glycosides has been shown to improve bone mineralization and the transport of calcium and phosphorus. nih.gov The bioavailability of 1,25(OH)2D3 from Solanum glaucophyllum products appeared to be higher in broiler chickens than in Japanese quails in one study. redalyc.org Studies in Japanese quails have also been used to assess the calcaemic properties of these glycosides. herbonis.comredalyc.org
Interactive Data Table: Comparative Biological Activity of Vitamin D3 Glucosides
This table presents the relative biological activity of different this compound compounds in various animal models compared to their non-glycosylated (aglycone) forms.
| Compound | Animal Model | Route of Administration | Relative Biological Activity (%) | Reference |
| This compound | Chickens | Oral | 90-95 | nih.gov |
| This compound | Rats | Oral / Intravenous | ~100 | nih.gov |
| 1α(OH)D3 glucoside | Rats | Oral | ~10 | nih.gov |
| 1α(OH)D3 glucoside | Chickens | Oral | ~10 | nih.gov |
| 1α(OH)D3 glucoside | Quails | Oral | ~10 | nih.gov |
| 1α(OH)D3 cellobioside | Chickens | Oral | 0 | nih.gov |
Molecular Mechanisms of Biological Activity in Model Systems in Vitro Studies
Direct In Vitro Bioactivity Assessments of Glucosylated Vitamin D3 Conjugates
In vitro studies have been crucial in elucidating the direct biological activity of glucosylated vitamin D3 conjugates. These assessments aim to understand whether the glycosylated form of the molecule can exert biological effects on its own, or if it functions solely as a prodrug that requires activation.
The biological activity of vitamin D3 glucosides has been systematically compared to their unconjugated parent compounds. Studies examining the 3β-D-glucopyranosyl conjugates of vitamin D3, 25-hydroxyvitamin D3, 1α-hydroxyvitamin D3, and 1α,25-dihydroxyvitamin D3 have shown that when administered intravenously in vitamin D-deficient rats, these glucosides elicited comparable increases in intestinal calcium transport and bone calcium mobilization to the parent vitamin D3 compounds. nih.gov This suggests that, at least when bypassing the digestive system, the glucoside conjugate does not inhibit the intrinsic activity of the vitamin D molecule.
Further research has demonstrated that glucosidation does not necessarily reduce the vitamin's efficacy. In studies involving chickens, vitamin D3 glucoside was found to have an activity level of 90% to 95% compared to its aglycone, vitamin D3. nih.gov Similarly, in rats, this compound proved to be equally active as the unconjugated form when administered intravenously. nih.gov However, this equivalence in activity is not universal across all glucosylated forms. For instance, the glucosides of 1α-hydroxyvitamin D3 (1α(OH)D3) have been shown to possess lower activity in rats, chickens, and quails compared to the free form. nih.gov
Table 1: Comparative Biological Activity of Vitamin D3 Glucosides
| Compound | Model System | Administration Route | Relative Activity vs. Aglycone | Source |
|---|---|---|---|---|
| This compound | Chickens | Not specified | 90-95% | nih.gov |
| This compound | Rats | Intravenous | Equally active | nih.gov |
| 1α(OH)D3 glucoside | Rats, Chickens, Quails | Not specified | Lower activity | nih.gov |
| 1α(OH)D3 glucoside | Chickens | Not specified | ~10% | nih.gov |
| 3β-D-glucopyranosyl conjugates of Vitamin D3 and its metabolites | Rats | Intravenous | Comparable activity | nih.gov |
The specific structure of the sugar attached to the vitamin D3 molecule can significantly influence its biological activity. While direct receptor binding affinity data for this compound is not extensively detailed in the available literature, cellular response studies indicate that the nature of the glycosidic bond and the sugar itself are critical.
For example, studies have shown a marked difference in the biological activity of different glycosides of 1α-hydroxyvitamin D3. In chickens, 1α(OH)D3 glucoside retains about 10% of the activity of the free 1α(OH)D3. nih.gov In contrast, 1α(OH)D3 cellobioside, which has a disaccharide (cellobiose) instead of a monosaccharide (glucose) attached, was found to be completely inactive. nih.gov This finding highlights that an increase in the complexity of the sugar moiety can abolish the biological response, suggesting a potential steric hindrance at the receptor or an inability of cellular enzymes to cleave the more complex sugar linkage to release the active aglycone.
Enzymatic Deconjugation as a Precursor Activation Mechanism
The prevailing hypothesis for the mechanism of action of many vitamin D3 glycosides is that they act as prodrugs, requiring enzymatic cleavage of the sugar moiety to release the biologically active vitamin D3 or its metabolites. This process, known as deconjugation, is mediated by specific enzymes within the body.
The release of active vitamin D3 from its glucoside conjugate is dependent on the action of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. While vitamin D metabolism in vivo involves conjugation reactions like glucuronidation and sulfation for inactivation and excretion, the reverse process—deconjugation—can reactivate the molecule. endocrine-abstracts.orgnih.gov Enzymes such as beta-glucuronidases and sulfatases are known to cleave these conjugates, and it is proposed that beta-glucosidases perform a similar role for glucosides. endocrine-abstracts.orgnih.gov
The enzymatic synthesis of cholecalciferol glycosides has been successfully achieved in vitro using β-glucosidase from sweet almond, demonstrating the direct interaction between the enzyme and the vitamin D3 conjugate. nih.gov This supports the biological plausibility of a similar enzymatic cleavage occurring in vivo to release the active vitamin. The presence and activity of such glucosidases in target tissues would be a critical determinant of the potency of this compound.
Impact of Glycosylation on Compound Stability and Delivery in Model Systems
Glycosylation can profoundly alter the physicochemical properties of a molecule, which in turn affects its stability, solubility, and delivery in biological systems. Vitamin D3 is a fat-soluble and light-sensitive compound, and its stability can be a challenge in various formulations. nih.govmdpi.comresearchgate.net
The attachment of a glucose moiety significantly increases the water solubility of cholecalciferol. nih.gov This transformation from a water-insoluble to a water-soluble compound could enhance its stability in aqueous environments and potentially improve its handling and delivery in certain applications. nih.gov
However, the impact on bioavailability can be complex. In studies with rats, while intravenously administered this compound was as active as the free form, oral administration of 3β-D-glucopyranosyl vitamin D3 showed no biological activity. nih.govnih.gov In contrast, the orally administered glycosides of its hydroxylated metabolites, 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, were active. nih.gov This suggests that the glycosylation of the parent vitamin D3 may protect it from degradation in the digestive system to some extent, but its absorption or the subsequent enzymatic release of the active form might be inefficient. The hydroxylated forms, being more polar, may have different absorption and metabolic pathways that allow their glycosides to be more effective when delivered orally.
Advanced Analytical Methodologies for Vitamin D3 Glucoside Characterization
Chromatographic Separation Techniques
Chromatographic techniques are pivotal for the separation and analysis of vitamin D3 glucoside and its aglycone, vitamin D3, from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used methods in this regard.
High-performance liquid chromatography with ultraviolet (UV) detection is a robust and widely accessible technique for the analysis of vitamin D3 and its metabolites. nih.govresearchgate.netresearchgate.net While the direct analysis of the intact this compound molecule by HPLC-UV is less common, this method is frequently employed for the quantification of the vitamin D3 aglycone following hydrolysis of the glucoside. mdpi.com
The principle of this technique relies on the separation of compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For vitamin D3 analysis, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net
Following separation on the HPLC column, the eluting compounds are passed through a UV detector. Vitamin D3 exhibits a characteristic UV absorbance maximum at approximately 265 nm, which allows for its detection and quantification. researchgate.net The concentration of vitamin D3 in the sample is determined by comparing the peak area of the analyte to that of a known standard.
A key advantage of HPLC-UV is its reliability and cost-effectiveness for routine analysis. nih.gov However, its sensitivity may be limited for detecting very low concentrations of vitamin D3, and it may not be able to differentiate between vitamin D3 and its isomers if they co-elute from the column. researchgate.net
Table 1: HPLC-UV Parameters for Vitamin D3 Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., Gemini C18, 100 x 3.0 mm) |
| Mobile Phase | Acetonitrile and water (e.g., 99:1, v/v) |
| Detection | UV at 265 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
This table presents typical starting parameters for the HPLC-UV analysis of Vitamin D3. Method optimization is often required for specific sample matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific analysis of vitamin D metabolites, including the aglycone of this compound. amegroups.orgresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
In LC-MS/MS analysis, the sample is first subjected to chromatographic separation, similar to HPLC. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process provides a high degree of specificity, allowing for the accurate identification and quantification of the target analyte even in complex biological matrices. mdpi.com
LC-MS/MS offers significant advantages over HPLC-UV, including higher sensitivity, the ability to measure multiple metabolites simultaneously, and the capacity to differentiate between structurally similar compounds like epimers and isobars. researchgate.netnih.gov This is particularly crucial for accurately quantifying vitamin D metabolites, which often exist at low concentrations and in the presence of interfering substances. mdpi.com The technique is instrumental in the comprehensive profiling of vitamin D metabolites after the hydrolysis of their conjugated forms, such as glucuronides. nih.govendocrine-abstracts.org
Table 2: Comparison of HPLC-UV and LC-MS/MS for Vitamin D3 Analysis
| Feature | HPLC-UV | LC-MS/MS |
|---|---|---|
| Specificity | Moderate | High |
| Sensitivity | Lower | Higher |
| Capability | Quantifies the aglycone post-hydrolysis | Comprehensive profiling and quantification of multiple metabolites |
| Interference | Prone to interference from co-eluting compounds | High resistance to matrix effects and interferences |
| Cost | Lower | Higher |
Extraction and Hydrolysis Procedures for Sample Preparation
Effective sample preparation is a critical step in the analytical workflow for this compound characterization. This typically involves extraction of the analyte from the sample matrix followed by hydrolysis to cleave the glucoside bond and release the vitamin D3 aglycone for analysis.
Enzymatic hydrolysis is a highly specific and mild method for cleaving the glycosidic bond in this compound. nih.govendocrine-abstracts.org This technique is particularly valuable for determining the total glucoside content in a sample. The use of specific enzymes, such as β-glucuronidase, ensures that only the target glucuronide conjugates are hydrolyzed, leaving other compounds in the sample intact. nih.govendocrine-abstracts.org
The procedure typically involves incubating the sample extract with the enzyme under optimized conditions of temperature and pH. nih.gov For a comprehensive analysis of all conjugated forms, a combination of enzymes, such as arylsulfatase and β-glucuronidase, can be used to hydrolyze both sulfate (B86663) and glucuronide conjugates, respectively. nih.govendocrine-abstracts.org Following hydrolysis, the liberated vitamin D3 is then extracted and analyzed by HPLC-UV or LC-MS/MS. This approach has been successfully applied to measure conjugated vitamin D metabolites in human serum. nih.govendocrine-abstracts.org
Chemical hydrolysis offers an alternative to enzymatic methods for cleaving the glucoside linkage. This approach typically involves treating the sample with a strong acid or base. While effective in breaking the glycosidic bond, chemical hydrolysis is a harsher method and can potentially lead to the degradation of the vitamin D3 molecule or the formation of isomers, which could interfere with subsequent analysis. nih.gov Therefore, careful optimization of the reaction conditions, such as temperature and reaction time, is crucial to ensure complete hydrolysis without compromising the integrity of the analyte. mdpi.com
Challenges and Advancements in Quantitative Analysis in Complex Biological Matrices
The quantitative analysis of this compound and its metabolites in complex biological matrices such as plasma, serum, and tissues is fraught with challenges. mdpi.comscispace.com These challenges stem from the low circulating concentrations of these compounds, their lipophilic nature, and their strong binding to vitamin D-binding protein (VDBP). mdpi.com
One of the primary challenges is the efficient extraction of the analytes from the matrix while minimizing the co-extraction of interfering substances. mdpi.com The presence of lipids and other matrix components can suppress the ionization of the analyte in LC-MS/MS analysis, leading to inaccurate quantification. amegroups.org Furthermore, the structural similarity between different vitamin D metabolites, including epimers and isobars, necessitates high-resolution chromatographic separation to prevent their co-elution and ensure accurate measurement. nih.gov
Recent advancements in analytical instrumentation and methodologies are helping to overcome these challenges. The development of more sensitive and specific LC-MS/MS methods allows for the detection of vitamin D metabolites at very low concentrations. researchgate.net Innovations in sample preparation techniques, such as the use of novel extraction sorbents and automated platforms, are improving the efficiency and reproducibility of the extraction process. Moreover, the availability of stable isotope-labeled internal standards has significantly improved the accuracy of quantification by compensating for matrix effects and variations in instrument response. nih.gov The ongoing efforts to standardize and harmonize analytical methods are also crucial for ensuring the comparability of results across different laboratories. scispace.com
Research on Synthetic Derivatives and Analogs of Vitamin D3 Glucoside
Design Principles for Modifying Physicochemical Properties (e.g., enhanced water solubility, improved stability)
The primary goal behind designing synthetic derivatives of Vitamin D3 glucoside is to improve its utility by modifying its physical and chemical characteristics. The fat-soluble and light-sensitive nature of cholecalciferol makes its direct fortification into aqueous-based products difficult. nih.govnih.gov Glycosylation is a key strategy employed to overcome these issues. annualreviews.orgnih.gov
Enhanced Water Solubility: The fundamental design principle is the introduction of a hydrophilic (water-loving) group to the hydrophobic (water-fearing) vitamin D structure. By attaching a polar carbohydrate molecule, such as glucose, the resulting this compound conjugate gains significantly improved water solubility. nih.govgoogle.com This transformation from a water-insoluble compound to a water-soluble one is a primary objective, as it facilitates more uniform dispersion in aqueous systems. nih.govnih.gov In silico studies on vitamin D3 and its derivatives highlight the molecule's high lipophilicity (logP values >5) and poor water solubility, which are properties that glycosylation aims to counteract. researchgate.netnih.gov
Improved Stability: Beyond solubility, glycosylation can also enhance the stability of the vitamin D3 molecule. The core structure of vitamin D3 is susceptible to degradation from factors like oxidation, pH changes, and temperature. nih.gov Encapsulating the vitamin D molecule, either through complexation with polymers or by creating a derivative like a glucoside, can offer a protective effect, shielding the sensitive parts of the molecule from degradative processes. nih.govgoogle.com
Research has demonstrated the practical application of these principles through enzymatic synthesis. In one study, β-glucosidase was used to catalyze the glycosylation of cholecalciferol with various sugars. This enzymatic approach allows for synthesis under milder reaction conditions compared to purely chemical methods. nih.gov The study successfully transformed water-insoluble cholecalciferol into water-soluble glycosides. nih.gov
| Carbohydrate Used | Product Formed | Yield (%) | Reaction Conditions |
|---|---|---|---|
| D-glucose | 17-O-(D-Glucopyranosyl)cholecalciferol | 14% | β-glucosidase (60% w/w of carbohydrate), pH 6.0 phosphate (B84403) buffer (0.12 mM), 30-hour incubation. nih.gov |
| D-galactose | Cholecalciferol galactoside | Low (3-14% range) | |
| D-mannose | Cholecalciferol mannoside | Low (3-14% range) | |
| D-fructose | Cholecalciferol fructoside | Low (3-14% range) |
Structure-Activity Relationship (SAR) Studies of Glycosylated Vitamin D3 Analogs (focused on in vitro enzymatic processing or binding characteristics, not in vivo efficacy)
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For glycosylated Vitamin D3 analogs, SAR studies focus on how the nature of the sugar, its point of attachment, and the stereochemistry of the linkage affect interactions with enzymes and receptors in vitro. magtech.com.cnnih.gov
In Vitro Enzymatic Processing: A critical aspect of the activity of Vitamin D3 glucosides is their ability to be processed by enzymes. The glycosidic bond acts as a temporary modification, and for the vitamin D aglycone (the non-sugar part) to become active, this bond must be cleaved. researchgate.net This cleavage is typically performed by glycosidase enzymes, such as β-glucosidase. researchgate.netfrontiersin.org Therefore, the structure of the glycoside directly influences its susceptibility to enzymatic hydrolysis.
Studies have shown that the type of sugar and the resulting anomeric configuration (α or β) of the glycosidic bond are important structural features. For instance, in the enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond, both α and β anomers were formed with D-glucose, D-galactose, and D-mannose. nih.gov The specific ratios of these anomers differed depending on the sugar used, indicating that the enzyme interacts differently with each substrate, leading to structurally distinct products. nih.gov The ability of these different glycosides to be hydrolyzed back to cholecalciferol would similarly depend on their specific structures and the selectivity of the hydrolyzing enzyme. The release of the active form, such as 1,25-dihydroxyvitamin D3, from its glycoside conjugate is dependent on this enzymatic hydrolysis. mdpi.comsciforum.net
| Glycoside Synthesized | Anomeric Form | Anomer Name | Observed Anomeric Ratio (α:β) |
|---|---|---|---|
| Cholecalciferol glucoside | α | 17-O-(α-D-Glucopyranosyl)cholecalciferol | 52:48 |
| β | 17-O-(β-D-Glucopyranosyl)cholecalciferol | ||
| Cholecalciferol galactoside | α | 17-O-(α-D-Galactopyranosyl)cholecalciferol | 45:55 |
| β | 17-O-(β-D-Galactopyranosyl)cholecalciferol | ||
| Cholecalciferol mannoside | α | 17-O-(α-D-Mannopyranosyl)cholecalciferol | 46:54 |
| β | 17-O-(β-D-Mannopyranosyl)cholecalciferol |
In Vitro Binding Characteristics: The ultimate biological action of vitamin D is mediated by its binding to the Vitamin D Receptor (VDR). mdpi.com Any structural modification, including the addition of a glycosyl group, has the potential to alter this binding affinity. SAR studies of non-glycosylated analogs have established that modifications to the A-ring, C/D rings, or the side chain can dramatically impact VDR binding and subsequent transcriptional activity. magtech.com.cnnih.gov
While direct VDR binding data for simple Vitamin D3 glucosides is limited in the provided context, the principles from other analogs are applicable. For the glucoside to bind to the VDR, it would likely need to be hydrolyzed first, as the bulky, polar sugar moiety would sterically and electronically hinder its entry into the receptor's hydrophobic ligand-binding pocket. However, synthetic analogs are often designed with modified side chains to enhance VDR interaction. nih.gov For example, studies on analogs with an oxolane group in the side chain show that the position and stereochemistry of this modification are critical for VDR binding and agonist activity. nih.gov This demonstrates that the precise structure and flexibility of the side chain are paramount for receptor interaction, a principle that underscores the importance of where and how a sugar moiety is attached and when it is cleaved.
Future Directions in Vitamin D3 Glucoside Research
Comprehensive Mapping of Glucoside Metabolic Fates in Diverse Non-Human Biological Models
Understanding how vitamin D3 glucoside is absorbed, distributed, metabolized, and excreted in various biological systems is crucial. In grazing animals that consume calcinogenic plants, it is understood that the glycoside is hydrolyzed, releasing the active vitamin D3 sterol, which can lead to vitamin D toxicity. taylorfrancis.comcornell.edu However, the precise mechanisms and the role of gut microbiota in this process require more detailed investigation.
Future research will likely employ advanced techniques such as stable isotope tracing to follow the fate of the intact glucoside and its metabolites in various non-human models, including rodents and livestock. researchgate.net This will help to determine the bioavailability of the glycosidic form compared to its aglycone (the non-sugar part) and to identify the specific enzymes, both from the host and its microbiome, that are responsible for its breakdown. scielo.br Studies have shown that the glycosidic linkage can influence the release and absorption of the active molecule, potentially creating a natural slow-release mechanism. srpublication.comscielo.br A comprehensive mapping of these metabolic pathways in different animal models will provide a clearer picture of its physiological journey.
Development of Novel Enzymatic and Biocatalytic Systems for Glucoside Synthesis
The chemical synthesis of glycosides can be complex and often requires multiple protection and deprotection steps. Therefore, developing novel enzymatic and biocatalytic systems for the synthesis of this compound is a significant area of future research. This approach offers the potential for more efficient, stereoselective, and environmentally friendly production methods. nih.govresearchgate.net
Researchers are exploring the use of isolated enzymes, such as glucosidases, to catalyze the glycosylation of vitamin D3 in non-aqueous environments, which can shift the enzyme's natural hydrolytic function towards synthesis. nih.gov The use of whole-cell biocatalysts, where the necessary enzymes are contained within a microbial host, is another promising strategy. uva.nl Future work will focus on enzyme engineering and directed evolution to improve the efficiency and substrate specificity of these biocatalysts. acs.org The goal is to develop robust and scalable biocatalytic processes for the production of this compound and its analogues with varied sugar moieties, which could possess different properties.
Advancements in High-Throughput Analytical Techniques and Reference Standards
Accurate and sensitive detection and quantification of this compound in various matrices, from plant tissues to biological fluids, is essential for all areas of its research. The development of advanced analytical techniques is therefore a critical future direction. While high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the current standard, there is a need for higher throughput and more sensitive methods. who.intmdpi.comresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is becoming the gold standard for the analysis of vitamin D metabolites due to its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes. researchgate.netnih.govnih.govamegroups.orgresearchgate.net Future advancements will likely focus on improving sample preparation techniques, such as solid-phase extraction and liquid-liquid extraction, to reduce matrix interference and enhance recovery. researchgate.netnih.gov Furthermore, the development of certified reference standards for this compound is crucial for ensuring the accuracy and comparability of data across different laboratories and studies. The lack of such standards currently presents a significant challenge in the field. nih.gov
Exploration of Non-Traditional Biological Roles and Interactions in Model Organisms (excluding direct health benefits)
Beyond its role as a precursor to active vitamin D3, the glycoside form itself may have unique biological functions and interactions within model organisms. The attachment of a sugar moiety significantly alters the molecule's polarity and size, which could influence its interaction with cellular membranes, transport proteins, and receptors. frontiersin.org
Future research will explore these non-traditional roles. For instance, studies could investigate whether this compound interacts with specific microbial species in the gut, potentially influencing the composition and function of the microbiome. In plant systems, the role of glycosylation in the storage, transport, and protection of vitamin D3 from degradation warrants further investigation. srpublication.com It has been proposed that steryl glycosides, in general, may act as primers for cellulose (B213188) synthesis or interact with proteins and glycolipids in membrane rafts. frontiersin.org Investigating whether this compound has similar functions could reveal novel biological activities unrelated to its vitamin D properties. These studies in model organisms will be fundamental to understanding the full spectrum of this compound's biological significance.
Q & A
Basic Research Questions
Q. What validated analytical methods are available for quantifying Vitamin D3 glucoside in biological matrices, and how do their sensitivity and specificity compare?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with derivatization agents like DAPTAD is the gold standard for detecting this compound and its metabolites. This approach improves ionization efficiency and distinguishes structural analogs (e.g., 3-epi-25-hydroxyvitamin D3) . Validation parameters (e.g., limit of detection [LOD], recovery rates) must align with FDA/EMA guidelines, with cross-lab reproducibility testing to address matrix effects .
Q. How do sample preparation protocols (e.g., extraction solvents, storage conditions) affect the stability of this compound in plant and animal tissues?
- Methodological Answer : Glycoside integrity depends on avoiding prolonged exposure to light, heat, and enzymatic degradation. For plant tissues, chloroform-methanol mixtures (2:1 v/v) optimize solubility, whereas aqueous buffers with protease inhibitors are preferred for serum . Lyophilization and storage at -80°C in argon-filled vials minimize hydrolysis .
Q. What evidence exists for the retention of biological activity in this compound compared to its non-conjugated form?
- Methodological Answer : Rat and quail bioassays show that glucosidation at the 3-β position preserves ~90% of the parent compound’s activity in calcium homeostasis, whereas disaccharide conjugates (e.g., cellobioside) lose efficacy due to steric hindrance . Activity comparisons require standardized models (e.g., intestinal calcium absorption assays) and controls for interspecies glucosidase variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across different experimental models?
- Methodological Answer : Discrepancies (e.g., 10% activity in chicken vs. 90% in rat models) may arise from differences in glucosidase enzyme expression or assay endpoints (e.g., bone mineralization vs. serum calcium). Meta-analyses should stratify data by species, dose, and metabolic pathways, while in vitro models (e.g., Caco-2 cells) can isolate enzymatic hydrolysis effects .
Q. What in vivo/in vitro models are optimal for studying the metabolic fate of this compound, particularly its hydrolysis and tissue distribution?
- Methodological Answer : Dual-radiotracer studies (³H-Vitamin D3 glucoside + ¹⁴C-glucoside) in knockout mice (e.g., β-glucosidase-deficient models) can track hydrolysis rates. LC-MS/MS coupled with autoradiography provides spatial resolution of metabolites in target tissues (e.g., kidney, liver) .
Q. What strategies improve the stability and bioavailability of this compound in delivery systems without altering its bioactivity?
- Methodological Answer : Nanoencapsulation (e.g., liposomes or cyclodextrins) protects against gastric degradation. Enzymatic hydrolysis rates can be modulated using pH-sensitive coatings, as demonstrated in ascorbyl glucoside studies . Stability is assessed via accelerated aging tests (40°C/75% RH for 6 months) and compared to USP standards .
Q. How can structural characterization of this compound derivatives address gaps in understanding glycosylation sites and bond types?
- Methodological Answer : High-resolution NMR (e.g., ¹³C-labeled glucoside) and X-ray crystallography are critical for elucidating glycosidic linkages (α/β configuration) and sugar-unit identity. Comparative analyses of plant-derived vs. synthetic analogs (e.g., Solanum glaucophyllum vs. chemically synthesized glucosides) reveal species-specific conjugation patterns .
Methodological Considerations for Experimental Design
- Controls : Include non-conjugated Vitamin D3 and deglycosylated metabolites to isolate glucoside-specific effects.
- Data Interpretation : Use multivariate regression to account for covariates (e.g., baseline Vitamin D status, dietary calcium intake) in bioavailability studies .
- Ethical Frameworks : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and sample-size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
